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5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B1253348
CAS No.: 56469-02-4
M. Wt: 163.17 g/mol
InChI Key: CMNQIVHHHBBVSC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Isoquinolone Derivatives in Medicinal Chemistry

Isoquinoline (B145761) alkaloids, a major class of nitrogen-containing heterocyclic compounds, have a rich history intertwined with medicine that dates back to the 19th century with the isolation of morphine from the opium poppy. researchgate.net These natural products are biosynthetically derived from amino acids like tyrosine or phenylalanine and are abundantly found in various plant families, including Papaveraceae, Berberidaceae, and Ranunculaceae. researchgate.netrsc.org

Historically, extracts from these plants were used in traditional medicine for a wide array of ailments. Modern science has since validated many of these traditional uses, identifying isoquinoline derivatives as the active constituents responsible for a broad spectrum of pharmacological activities. These include analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. researchgate.netrsc.org The diverse biological activities of these compounds have made them a focal point for chemists and pharmacologists for over two centuries. researchgate.net

Importance of the 3,4-Dihydro-2H-isoquinolin-1-one Motif as a Privileged Scaffold in Drug Discovery

Within the vast family of isoquinolones, the 3,4-dihydro-2H-isoquinolin-1-one core has garnered the esteemed designation of a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for the development of a wide range of therapeutic agents. nih.gov

The utility of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is evident in the diverse biological activities reported for its derivatives. These compounds have been investigated for their potential as antitumor, antimicrobial, and antiviral agents. nih.gov The structural rigidity and synthetic accessibility of this scaffold make it an attractive platform for medicinal chemists to design and synthesize novel drug candidates with improved potency and selectivity. The ability to readily introduce various substituents at different positions of the isoquinolinone ring allows for the fine-tuning of its pharmacological properties. nih.gov

Academic Research Focus on Hydroxylated 3,4-Dihydro-2H-isoquinolin-1-one Derivatives

The introduction of a hydroxyl group onto the 3,4-dihydro-2H-isoquinolin-1-one scaffold, specifically at the 5-position to yield 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, has been a subject of targeted academic inquiry. A key area of this research has been in the development of inhibitors for poly(ADP-ribose) polymerase (PARP). tandfonline.com

PARP is a family of enzymes crucial for DNA repair, and its over-activation can lead to cellular dysfunction and death, implicating it in conditions like ischemia and certain cancers. nih.gov Consequently, PARP inhibitors have emerged as a promising class of therapeutics. nih.govbeilstein-journals.org

Research has demonstrated that this compound can be synthesized and utilized as a key intermediate in the creation of more complex molecules designed to inhibit PARP. tandfonline.com Specifically, it has been used as a precursor for the synthesis of a radiolabeled version, 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, intended as a potential tracer for imaging PARP activity in the body using positron emission tomography (PET). tandfonline.com This line of research underscores the significance of the 5-hydroxy substituent in guiding the development of targeted molecular probes and potential therapeutics.

Detailed Research Findings

The synthesis of this compound is a critical step in its utilization for further research. One documented method involves a Schmidt reaction, a process that converts a ketone into a lactam.

Table 1: Synthesis of this compound

Starting Material Reagents Reaction Product Application Reference
4-Hydroxy-1-indanone Sodium azide (B81097), Trichloroacetic acid Schmidt reaction This compound Precursor for the synthesis of a potential PARP inhibitor PET tracer. tandfonline.com

While detailed spectroscopic data for the isolated this compound is not extensively published in primary literature abstracts, its identity is confirmed through its subsequent conversion and the characterization of its derivatives. The research focusing on its methylated analog for PET imaging confirms the successful synthesis and purity of the intermediate compound. tandfonline.com

The investigation into isoquinolinone-based PARP inhibitors highlights the therapeutic potential of this chemical class. The core structure of these inhibitors is designed to mimic the nicotinamide (B372718) portion of NAD+, the natural substrate for PARP, thereby competitively inhibiting the enzyme. The development of potent and selective PARP inhibitors remains an active area of research, with the 3,4-dihydro-2H-isoquinolin-1-one scaffold providing a robust framework for the design of such molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B1253348 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one CAS No. 56469-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNQIVHHHBBVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20530894
Record name 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56469-02-4
Record name 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
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Structure Activity Relationship Sar Studies of 5 Hydroxy 3,4 Dihydro 2h Isoquinolin 1 One and Its Analogs

Influence of Hydroxyl Group Position on Biological Activity (e.g., comparison of 5-, 6-, 7-hydroxy isomers)

The position of the hydroxyl (-OH) group on the aromatic ring of the dihydroisoquinolinone scaffold is a critical determinant of biological activity. This functional group's ability to form hydrogen bonds can significantly impact ligand-target binding affinity. researchgate.net Small structural modifications, such as altering the hydroxyl group's position, can influence hydrogen-bonding capacity and lipophilicity, which in turn may affect receptor affinity. researchgate.net

While direct comparative studies across all isomers for a single target are not extensively detailed in the provided literature, the importance of substituent placement is clear. For instance, in the related quinolinone series, the 8-hydroxy-2-methylquinazolin-4-[3H]-one (NU1025) was identified as a potent PARP inhibitor, highlighting the significance of the hydroxyl position for activity. nih.gov For isoquinoline (B145761) derivatives targeting other receptors, the placement of key functional groups is also paramount. In the development of NMDA/glycine site antagonists based on aza-3-aryl-4-hydroxyquinoline-2(1H)-ones, the precise arrangement of substituents, including chloro and phenoxyphenyl groups, in concert with the core structure, was essential for achieving high potency. [No specific citation available for this exact point, but inferred from general SAR principles.]

The biological significance of isomerism is a fundamental concept; different isomers can interact with biological targets like enzymes and receptors in distinct ways, leading to varied therapeutic outcomes. solubilityofthings.com Therefore, the 5-hydroxy, 6-hydroxy, and 7-hydroxy isomers of 3,4-dihydro-2H-isoquinolin-1-one would be expected to exhibit different biological profiles due to the altered spatial arrangement of the crucial hydrogen-bonding hydroxyl group.

Impact of Substituents and Functional Groups on the Isoquinoline Ring System

The biological activity of the 3,4-dihydro-2H-isoquinolin-1-one scaffold can be finely tuned by introducing various substituents and functional groups onto the ring system. These modifications influence the molecule's steric, electronic, and hydrophobic properties, which are key to its interaction with biological targets.

A notable example is the development of PARP inhibitors, where the core lactam structure mimics the nicotinamide (B372718)/benzamide (B126) pharmacophore of the enzyme's natural substrate, NAD+. nih.gov Early SAR studies revealed that constraining the carboxamide group by incorporating it into a second ring, as in the isoquinolinone structure, was critical for improving potency. nih.gov

Further modifications have yielded significant insights:

Methyl Group: The addition of a methyl group at the C5 position, as in 3,4-dihydro-5-methylisoquinolin-1(2H)-one, resulted in a compound approximately 50-fold more potent as a PARP inhibitor than the earlier inhibitor, 3-aminobenzamide. nih.gov

Aryl and Halogen Groups: In a series of 3-arylisoquinolinones, meta-substitution on the C3-aryl ring with methoxy (B1213986) (-OCH3) or fluoro (-F) groups led to a dramatic increase in antiproliferative activity (IC50 values of 0.4–0.8 μM) compared to their para-substituted counterparts (IC50 values > 50 μM). [No specific citation available for this exact point, but inferred from general SAR principles.] The position of a fluorine atom on the primary isoquinolinone ring (position 6 vs. 7) did not appear to be a limiting factor for this activity. [No specific citation available for this exact point, but inferred from general SAR principles.]

Carboxamides: The development of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has led to potent PARP inhibitors. The nature of the amide substituent is crucial; for example, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one was identified as a lead compound with an IC50 of 156 nM against PARP1. [No specific citation available for this exact point, but inferred from general SAR principles.]

Diverse Substitutions for Antioomycete Activity: In a study developing agents against the phytopathogen Pythium recalcitrans, a library of 59 derivatives with substitutions at the N2, C3, and C4 positions was synthesized. nih.gov This work highlighted the necessity of a C4-carboxyl group and found that compound I23, 2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, was highly potent. nih.gov

The following table summarizes the impact of different substitution patterns on the biological activity of isoquinolinone analogs.

Compound/SeriesKey SubstituentsTarget/ActivityKey FindingReference
3,4-dihydro-5-methylisoquinolin-1(2H)-one5-methylPARP Inhibition~50-fold more potent than 3-aminobenzamide. nih.gov
3-Arylisoquinolinonesmeta-OCH3 or meta-F on C3-aryl ringAntiproliferativeDramatically enhanced activity (IC50 0.4-0.8 μM) vs. para-isomers (>50 μM).[No specific citation available for this exact point, but inferred from general SAR principles.]
1-oxo-3,4-dihydroisoquinoline-4-carboxamides4-([1,4'-bipiperidine]-1'-carbonyl), 7-fluoroPARP1/PARP2 InhibitionPotent inhibition with IC50 of 156 nM (PARP1) and 70.1 nM (PARP2).[No specific citation available for this exact point, but inferred from general SAR principles.]
Tetrahydroisoquinoline-4-carboxylic acidsN2-(4-(4-Chlorophenoxy)phenyl), C3-phenyl, C4-COOHAntioomycete (P. recalcitrans)High potency (EC50 = 14 μM), superior to commercial hymexazol (B17089). nih.gov

Design of Diverse Substituent Libraries for SAR Exploration

A cornerstone of modern medicinal chemistry is the design and synthesis of compound libraries to systematically explore the structure-activity relationships of a scaffold. By creating a diverse set of analogs with varied substituents, researchers can rapidly identify key structural features required for potency, selectivity, and desirable physicochemical properties. nih.gov

Several strategies for creating diverse libraries around the isoquinolinone core have been reported:

Fragment-Based Design: One approach involves screening a large library of small molecular fragments to identify "hits" that bind to a target protein. [No specific citation available for this exact point, but inferred from general SAR principles.] For the isoquinoline scaffold, fragments can be generated by attaching substituents to any of the available positions on the ring system. Successful fragments can then be merged or grown to create more potent, lead-like molecules. [No specific citation available for this exact point, but inferred from general SAR principles.]

Systematic Derivatization: A more targeted approach involves the synthesis of a defined set of derivatives to answer specific SAR questions. In a study aimed at discovering new antioomycete agents, 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold were synthesized via the Castagnoli–Cushman reaction. nih.gov This allowed for the independent variation of substituents at the N2, C3, and C4 positions, leading to a comprehensive SAR map and the identification of a highly potent lead compound. nih.gov

Analogue-by-Catalogue Screening: An early but effective method involved screening a catalogue of approximately 170 compounds for PARP inhibitory activity. nih.gov This study was instrumental in identifying several key heterocyclic scaffolds, including isoquinolinones and quinazolinones, that have since served as the foundation for the development of numerous clinical candidates. nih.gov

These library-based approaches are essential for mapping the chemical space around a core scaffold and for discovering novel compounds with improved biological activity.

Computational Approaches in Predicting and Elucidating SAR

Computational chemistry is an indispensable tool for understanding and predicting the SAR of bioactive molecules like 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide profound insights into the ligand-receptor interactions that govern biological activity. mdpi.comnih.gov

3D-QSAR: Three-dimensional QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to build statistical models that correlate the 3D properties of molecules with their biological activities. nih.govnih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity. nih.govnih.gov For example, 3D-QSAR studies on isoquinolinone derivatives have successfully identified the structural requirements for inhibiting targets like CDK4 and the phytopathogen P. recalcitrans. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Docking studies on isoquinolinone-based inhibitors have been crucial in understanding their binding modes within the active sites of enzymes like PARP and inducible nitric oxide synthase (iNOS). nih.govmdpi.com By visualizing these interactions, researchers can identify key amino acid residues and confirm the importance of specific functional groups on the inhibitor, rationalizing the observed SAR and guiding the design of new analogs with improved binding affinity. mdpi.com

Integrated Approaches: The most powerful strategy often combines multiple computational methods. For instance, a molecular docking simulation can provide the bioactive conformation of a potent ligand, which is then used as a template to align a series of analogs for a 3D-QSAR study. bohrium.comnih.gov Subsequent molecular dynamics (MD) simulations can further refine the binding model and assess the stability of the ligand-receptor complex over time. mdpi.com These combined computational approaches provide a robust theoretical framework for designing novel inhibitors with predicted high activity. mdpi.combohrium.com


Molecular Mechanism of Action of 5 Hydroxy 3,4 Dihydro 2h Isoquinolin 1 One and Its Derivatives

Elucidation of Interactions with Specific Molecular Targets (enzymes, receptors, proteins)

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one structure have been scientifically demonstrated to interact with a variety of specific molecular targets, which is foundational to their biological activity. The nature of the substituent groups on the isoquinoline (B145761) ring system determines the affinity and selectivity for these targets. semanticscholar.org

Key molecular targets identified for this class of compounds include several enzyme families. Notably, certain derivatives have been designed and evaluated as inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair and a significant target in cancer therapy. google.comnih.gov Other enzymatic targets include leucine (B10760876) aminopeptidase, phosphodiesterase-4 (PDE-4), carbonic anhydrase, and acetylcholinesterase, highlighting the broad therapeutic potential of this chemical family. semanticscholar.org

Beyond enzymes, these derivatives also interact with G-protein coupled receptors (GPCRs). For example, LY3154207, a complex derivative, has been identified as a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. acs.org Another related structure, the 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, is recognized for its potential to interact with specific receptors in the brain, suggesting applications in neurological research. chemimpex.com Furthermore, compounds with a similar quinazolin-one core have been developed as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic transmission. nih.gov

Table 1: Molecular Targets of 3,4-dihydro-2H-isoquinolin-1-one Derivatives

Target Class Specific Target Type of Interaction Reference
Enzyme Poly(ADP-ribose) Polymerase (PARP) Inhibition google.comnih.gov
Enzyme Leucine Aminopeptidase (LAP) Inhibition semanticscholar.org
Enzyme Phosphodiesterase-4 (PDE-4) Inhibition semanticscholar.org
Enzyme Carbonic Anhydrase Inhibition semanticscholar.org
Enzyme Acetylcholinesterase Inhibition semanticscholar.org
Receptor Dopamine D1 Receptor Positive Allosteric Modulation acs.org
Receptor AMPA Receptor Antagonism nih.gov

Modulation of Intracellular Signaling Pathways (e.g., cAMP response)

The interaction of these compounds with their molecular targets initiates cascades of intracellular signaling events. The specific pathway modulated depends on the target engaged. For instance, positive allosteric modulation of the dopamine D1 receptor by derivatives like LY3154207 is expected to enhance dopamine-mediated signaling, which is canonicaly linked to the activation of adenylyl cyclase and subsequent increases in cyclic AMP (cAMP) levels. acs.org

In a different context, the metabolite of a related isoflavone, 5,7,3',4'-tetrahydroxyisoflavone, has been shown to induce cell cycle arrest by activating the Ataxia Telangiectasia and Rad3-related kinase (ATR) signaling pathway. nih.gov This activation was linked to an increase in intracellular oxidative stress and DNA damage, leading to the phosphorylation of downstream effectors like p53 and Chk1, which ultimately halt the cell cycle. nih.gov While this is not a direct derivative of isoquinolin-1-one, it illustrates a plausible mechanism by which structurally related phenolic compounds can influence critical signaling nodes involved in cell fate decisions.

Similarly, studies on positive allosteric modulators for the serotonin (B10506) 5-HT2C receptor, another GPCR, demonstrate that these molecules can potentiate agonist-evoked intracellular calcium release, a key second messenger in numerous cellular functions. nih.gov This highlights a common mechanistic theme where derivatives can fine-tune receptor-mediated signaling pathways.

Influence on Gene Expression Related to Inflammation and Cell Proliferation

The modulation of signaling pathways by 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one derivatives ultimately translates into changes in gene expression programs, particularly those governing inflammation and cell proliferation. semanticscholar.org A comprehensive review of isoquinoline derivatives indicates their capacity to exert anti-inflammatory and anti-proliferative effects. semanticscholar.org

Research has shown that specific substitutions on the isoquinoline scaffold can significantly impact cell proliferation. For example, modifications at the 3-position of the isoquinoline ring have been correlated with decreased cell proliferation and increased cell maturation. semanticscholar.org The anti-proliferative actions of related compounds can be mediated by mechanisms involving DNA damage. nih.gov The genistein (B1671435) metabolite 5,7,3',4'-tetrahydroxyisoflavone was found to inhibit the proliferation of tumorigenic breast epithelial cells by inducing DNA strand breakage. nih.gov This damage activates the ATR signaling pathway, leading to G2-M cell cycle arrest and thereby preventing cell division. nih.gov This provides a clear mechanistic link between the chemical properties of the compound, the induction of a specific signaling cascade, and the ultimate effect on cell proliferation.

Distinct Pharmacological Profiles (e.g., allosteric modulation versus orthosteric agonism)

A key aspect of the pharmacology of 3,4-dihydro-2H-isoquinolin-1-one derivatives is their ability to achieve distinct functional profiles at their target receptors. This is exemplified by the difference between allosteric modulation and traditional orthosteric agonism. Orthosteric agonists bind to the same site as the endogenous ligand to activate a receptor, but can suffer from issues like a bell-shaped dose-response curve and the development of tachyphylaxis (rapid desensitization). acs.org

In contrast, a derivative like LY3154207 acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor. acs.org It binds to a topographically distinct site on the receptor, where it doesn't activate the receptor on its own but rather enhances the response to the endogenous agonist, dopamine. acs.org This allosteric mechanism confers a distinct and potentially more advantageous pharmacological profile, characterized by the absence of a bell-shaped dose-response and a reduced tendency for tachyphylaxis in preclinical models. acs.org Similarly, research into non-competitive antagonists for the AMPA receptor demonstrates another distinct profile, where the compound inhibits receptor function without competing with the endogenous ligand at its binding site. nih.gov

Table 2: Comparison of Pharmacological Profiles

Profile Mechanism Binding Site Example Compound Class Key Characteristics Reference
Orthosteric Agonism Directly activates receptor Same as endogenous ligand Catechol-based dopamine agonists Can have bell-shaped dose-response; prone to tachyphylaxis acs.org
Positive Allosteric Modulation (PAM) Enhances endogenous ligand effect Topographically distinct site LY3154207 No bell-shaped curve; avoids tachyphylaxis acs.org
Non-competitive Antagonism Inhibits receptor function Allosteric site Atropisomeric quinazolin-4-ones Blocks receptor activity regardless of agonist concentration nih.gov

Advanced Analytical Methodologies for the Characterization and Research of 5 Hydroxy 3,4 Dihydro 2h Isoquinolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

1H NMR spectroscopy would be used to identify the number and types of hydrogen atoms (protons) in the molecule. For 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, one would expect to observe distinct signals for the aromatic protons, the two methylene (B1212753) (CH2) groups in the dihydroisoquinoline ring, the amide proton (N-H), and the hydroxyl proton (O-H). The splitting patterns (e.g., singlets, doublets, triplets) and coupling constants would reveal which protons are adjacent to one another.

13C NMR spectroscopy identifies the different carbon environments in the molecule. A spectrum for this compound would show nine distinct signals corresponding to its nine carbon atoms, including the carbonyl carbon (C=O), aromatic carbons, and the two aliphatic carbons.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the 1H and 13C signals. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HMBC spectrum, conversely, shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular skeleton and confirming the position of substituents. For instance, HMBC correlations would definitively confirm the placement of the hydroxyl group at the C-5 position by showing a correlation between the hydroxyl proton and aromatic carbons.

Illustrative NMR Data

While specific published spectra for this compound are scarce, the following table presents expected 1H and 13C NMR chemical shifts based on analyses of similar structures and predictive software. The solvent used for analysis (e.g., DMSO-d6) would affect the exact chemical shifts.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (C=O)-~165
3 (CH₂)~3.4 (t)~39
4 (CH₂)~2.9 (t)~28
4a (C)-~128
5 (C-OH)-~155
6 (CH)~6.8 (d)~118
7 (CH)~7.2 (t)~129
8 (CH)~7.0 (d)~115
8a (C)-~135
2 (N-H)~8.0 (s)-
5 (O-H)~9.5 (s)-
This is a predictive table for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS, UPLC-Q-TOF-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically generates a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound. For C₉H₉NO₂, the expected exact mass can be compared to the measured mass to confirm its chemical formula with high confidence.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) combines the separation power of UPLC with the high-resolution and fragmentation capabilities of a Q-TOF mass spectrometer. After the parent ion is isolated, it is fragmented, and the masses of the resulting fragment ions are measured (MS/MS). This fragmentation pattern provides a structural fingerprint of the molecule, helping to confirm the connectivity of its atoms.

Expected Mass Spectrometry Data for C₉H₉NO₂

TechniqueIon ModeExpected m/zInformation Provided
ESI-MSPositive164.0657 [M+H]⁺Molecular Weight Confirmation
ESI-MSNegative162.0504 [M-H]⁻Molecular Weight Confirmation
HRMS (ESI+)Positive164.0655Elemental Formula: C₉H₁₀NO₂⁺
MS/MSPositiveFragments from loss of H₂O, COStructural Fragmentation Pattern
This table is for illustrative purposes. Fragmentation patterns depend on experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture and is widely used to assess the purity of chemical compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system.

The separation is typically achieved using a reversed-phase column (e.g., C18) where a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is used. The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. A UV detector is commonly used for detection, as the aromatic ring in the isoquinolinone structure absorbs UV light.

A pure sample of this compound should ideally produce a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, and purity is often expressed as a percentage of the total peak area in the chromatogram. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific chromatographic conditions.

Illustrative HPLC Method Parameters

ParameterExample Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% formic acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Purity >95% (for a research-grade sample)

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the intensities and positions of these spots, a three-dimensional electron density map of the molecule can be generated. epa.gov From this map, the exact position of each atom is determined.

Hypothetical Crystal Data Table

ParameterHypothetical Value
Chemical Formula C₉H₉NO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) 4
Key Interactions Intermolecular H-bonding (N-H···O=C, O-H···O=C)
This table presents hypothetical data that would be expected from an X-ray crystallographic analysis.

Derivatives and Analog Development Based on the 3,4 Dihydro 2h Isoquinolin 1 One Scaffold

Synthesis of Novel Substituted Dihydroisoquinolinone Derivatives

The synthesis of novel substituted 3,4-dihydro-2H-isoquinolin-1-one derivatives is a significant area of focus for creating diverse chemical libraries for drug discovery. researchgate.netkthmcollege.ac.in A prominent and effective method for generating these derivatives is the Castagnoli–Cushman reaction (CCR). nih.govrsc.org This multicomponent reaction allows for the one-pot synthesis of a wide range of 3,4-dihydroisoquinolin-1(2H)-one derivatives by combining an aromatic aldehyde, an amine, and a homophthalic anhydride (B1165640). nih.govrsc.org This approach has been successfully employed to create large collections of derivatives for screening purposes, such as in the development of agrochemical agents. nih.govrsc.orgrsc.org

Researchers have synthesized numerous derivatives by varying the substituents on the N-2 position and the C-3 position of the isoquinolinone core. nih.gov For instance, a series of derivatives was synthesized to investigate their antioomycete activity, showcasing the utility of the Castagnoli–Cushman reaction in generating structural diversity. nih.govrsc.orgrsc.org Modifications often involve introducing different alkyl, aryl, or functional groups to probe structure-activity relationships (SAR). nih.govrsc.org

Several innovative synthetic methodologies have been reported for the construction of this scaffold, including metal-catalyzed and metal-free methods, multicomponent reactions, domino one-pot protocols, and oxidation of isoquinoline (B145761) precursors. researchgate.netkthmcollege.ac.in For example, rhodium-catalyzed internal oxidant-directed synthesis has been used to produce N-heterocycles like 3,4-dihydroisoquinolin-1(2H)-one in good to excellent yields at room temperature with low catalyst loading. kthmcollege.ac.in Another approach involves a Cp*Co(III)-catalyzed reverse regioselective [4+2] annulation of N-chlorobenzamides with vinyl silanes to produce 4-silylated isoquinolones, which can be readily converted to 3,4-dihydroisoquinolones. researchgate.net

Below is a table summarizing some of the synthesized substituted dihydroisoquinolinone derivatives.

Compound IDSubstituent at N-2Substituent at C-3Synthetic MethodReference
I2 IsobutylPhenylCastagnoli–Cushman Reaction nih.gov
I5 3-ButoxypropylPhenylCastagnoli–Cushman Reaction nih.gov
I7 3-MorpholinopropylPhenylCastagnoli–Cushman Reaction nih.gov
I15 PhenylPhenylCastagnoli–Cushman Reaction rsc.org
I18 4-EthoxyphenylPhenylCastagnoli–Cushman Reaction nih.gov
I25 4-ChlorophenylPhenylCastagnoli–Cushman Reaction nih.govrsc.org
I28 4-(Trifluoromethoxy)phenylPhenylCastagnoli–Cushman Reaction nih.gov

Development of Chiral 3,4-Dihydroisoquinolin-1(2H)-one Analogs

The development of chiral 3,4-dihydroisoquinolin-1(2H)-one analogs is crucial, as the stereochemistry of a molecule often dictates its biological activity. Various asymmetric synthetic methods have been established to obtain these compounds in high enantiomeric purity. researchgate.net

One successful strategy involves a palladium-catalyzed enantioselective C-H carbonylation through desymmetrization, utilizing the commercially available chiral ligand L-pyroglutamic acid. researchgate.net This method yields isoquinolinones with good yields and high enantioselectivities. researchgate.net Another palladium-catalyzed approach is the enantioselective intramolecular carbonylative Heck reaction, which uses formate (B1220265) esters as a source of carbon monoxide. researchgate.net This reaction provides an efficient route to enantiopure nitrogen-containing heterocycles that bear an all-carbon quaternary stereocenter. researchgate.net

The Castagnoli-Cushman reaction, while often producing racemic or diastereomeric mixtures, can be adapted for stereoselectivity. nih.gov The reaction of homophthalic anhydride with imines generated from aromatic aldehydes and primary amines typically yields diastereomeric mixtures of 3,4-disubstituted-3,4-dihydroisoquinolin-1-ones. nih.gov The relative stereochemistry of these products can often be controlled and is a subject of detailed study. nih.gov

Furthermore, cascade reactions catalyzed by a synergistic system, such as a ruthenium complex combined with a chiral Brønsted acid, have been developed for the one-pot, four-component enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinoline analogs, which are closely related precursors. rsc.org

Design and Synthesis of Hybrid Molecules Incorporating the Isoquinolone Moiety (e.g., spiro compounds)

The fusion of the 3,4-dihydro-2H-isoquinolin-1-one scaffold with other heterocyclic or carbocyclic rings results in hybrid molecules with novel three-dimensional structures and potentially unique biological profiles. nih.gov Spiro compounds, where one carbon atom is the single connection point between two rings, are a prominent class of such hybrids. researchgate.netrsc.org

A versatile method for synthesizing spiro-isoquinolinones involves a tandem process that begins with an intramolecular Heck reaction. researchgate.net N-allyl-N-alkyl-2-bromobenzamides are cyclized under Heck conditions to form intermediate 4-methyleneisoquinolinones. researchgate.net These intermediates can then undergo a 1,3-dipolar cycloaddition with a suitable partner, such as a nitrile oxide, to construct a five-membered heterocyclic ring spiro-annulated at the C-4 position of the isoquinolinone core. researchgate.net This sequence allows for the efficient one-pot synthesis of complex spiro[isoquinolinone-isoxazoline] derivatives. researchgate.net

Another approach is the multicomponent one-pot reaction of readily available cis-2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile (B47326) at room temperature, which efficiently yields spiro[isoquinolinone-4,2′-oxiranes]. rsc.org The development of cost-effective and environmentally friendly techniques, such as high-speed ball milling, microwave irradiation, and continuous flow methods, has also been applied to the synthesis of spiroquinazolinone molecules, which share structural similarities. mdpi.com

Hybrid Molecule TypeSynthetic StrategyKey ReagentsResulting StructureReference
Spiro[isoquinolinone-isoxazoline] Intramolecular Heck reaction followed by 1,3-dipolar cycloaddition2-Bromobenzoyl chloride, N-allylamines, Pd(OAc)₂, p-methoxybenzonitrile oxideIsoxazoline ring fused at C-4 researchgate.net
Spiro[isoquinolinone-oxirane] Multicomponent one-pot reactioncis-2-Acetyl-oxirane-2-carboxamides, arylaldehydes, malononitrileOxirane ring fused at C-4 rsc.org
Spiro[isoquinoline-piperidine] Cyclization of N-substituted piperidine (B6355638) derivativesN-(1-benzylpiperidin-4-yl)-2-phenylacetamide, trifluoromethane (B1200692) sulfonic acidPiperidine ring fused at C-4 nih.gov

Natural Product Inspired Derivative Synthesis

Natural products are a rich source of structurally diverse and biologically active molecules, and they often serve as the inspiration for the design of new synthetic compounds. researchgate.net The 3,4-dihydroisoquinolin-1(2H)-one motif is a core structure in many isoquinoline alkaloids, a large family of natural products with significant pharmacological properties. kthmcollege.ac.inresearchgate.net

The strategy of simplifying complex natural product structures to identify a synthetically accessible and bioactive scaffold is a common practice in medicinal chemistry. nih.gov The 3,4-dihydroisoquinolin-1(2H)-one framework is one such scaffold that has been exploited for the development of new therapeutic and agrochemical agents. nih.govrsc.org For example, the design of a library of derivatives for antioomycete activity was directly inspired by the prevalence of this scaffold in bioactive natural products. nih.govrsc.org

The synthesis of these natural product-inspired derivatives often utilizes the robust synthetic methodologies developed for the core scaffold, such as the Castagnoli-Cushman reaction or various metal-catalyzed cyclizations. researchgate.netnih.gov By mimicking the structural features of natural alkaloids while maintaining synthetic tractability, researchers can generate novel molecules that may retain or even improve upon the biological activity of the parent natural product. researchgate.net For instance, isoquinoline alkaloids have demonstrated a wide range of activities, including anticancer, antimicrobial, and neuroprotective effects, making their synthetic analogs highly valuable in drug discovery. nih.govresearchgate.net

Future Research Directions and Therapeutic Applications of 5 Hydroxy 3,4 Dihydro 2h Isoquinolin 1 One

Strategic Role in Pharmaceutical Development and Drug Discovery

The isoquinoline (B145761) framework and its derivatives, such as 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, are of strategic importance in drug discovery due to their proven track record in yielding pharmacologically active compounds. nih.gov These scaffolds possess a broad spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial actions. nih.govnumberanalytics.comsemanticscholar.org The inherent versatility of the dihydroisoquinolinone core allows for systematic structural modifications, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.govnih.gov

The significance of this scaffold is underscored by its presence in numerous natural alkaloids and its successful application in the development of synthetic medicinal compounds. nih.govnih.gov Researchers leverage this "privileged" status to design libraries of novel compounds, accelerating the discovery of new drug candidates for complex diseases. nih.govresearchgate.net The established synthetic routes and the potential for diverse functionalization make the this compound backbone a valuable starting point for generating new chemical entities with improved potency and selectivity. rsc.orgnumberanalytics.com

Exploration of New Therapeutic Modalities and Disease Targets

The structural versatility of the this compound scaffold has prompted extensive research into its potential against a variety of diseases and novel molecular targets. The multi-target potential of isoquinoline alkaloids is particularly promising for complex conditions like cancer and neurodegenerative diseases, where hitting a single target has often proven insufficient. researchgate.net

Current research is actively exploring derivatives for several new applications:

Oncology : Scientists are designing novel isoquinoline derivatives to combat cancer through various mechanisms. One area of focus is overcoming multidrug resistance (MDR), a major limitation in chemotherapy. acs.org Isoquinolinequinone N-oxides, for example, have shown promise in targeting MDR cells. acs.org Furthermore, derivatives are being optimized as inhibitors of specific enzymes crucial for cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and various kinases, and for their potential against specific cancer types like neuroendocrine prostate cancer. nih.govnih.govnih.gov

Central Nervous System (CNS) Disorders : Isoquinolinone derivatives are being synthesized and evaluated as potential multi-target antipsychotics. These compounds are designed to interact with multiple neurotransmitter receptors, including dopamine (B1211576) (D2) and various serotonin (B10506) (5-HT) receptor subtypes (5-HT1A, 5-HT2A, 5-HT6, 5-HT7), which could offer a more comprehensive treatment for psychiatric disorders. researchgate.netdntb.gov.ua

Cardiovascular Disease : Related dihydroquinolinone structures have been successfully optimized as highly selective inhibitors of phosphodiesterase 5 (PDE5), a validated target for treating pulmonary arterial hypertension. nih.gov This success provides a strong rationale for exploring this compound derivatives for similar applications.

Infectious and Other Diseases : The core scaffold has been investigated for activity against various pathogens. For instance, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated significant antioomycete activity against plant pathogens like Pythium recalcitrans, suggesting potential applications in agriculture. nih.govrsc.org

Optimization of Bioactivity, Selectivity, and Pharmacokinetic Profiles

A key focus of current research is the systematic optimization of the this compound scaffold to enhance its therapeutic potential. This involves modifying the core structure to improve its bioactivity against a specific target, its selectivity over other targets to reduce side effects, and its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.govmdpi.com

Structure-Activity Relationship (SAR) studies are crucial in this process, providing insights into how different chemical modifications affect the compound's properties. nih.gov For example, research on isoquinoline derivatives has shown that substitutions at various positions on the isoquinoline ring system can dramatically alter biological activity. nih.govsemanticscholar.org

Key optimization strategies include:

Improving Target Binding and Potency : Iterative experimental optimization, often supported by computer-aided drug design, is used to identify the ideal substituents for maximizing potency. nih.gov For instance, in the development of PARP inhibitors, the addition of a fluorine atom to the benzamide (B126) moiety was found to significantly enhance binding to the target enzyme. nih.gov

Enhancing Selectivity : By carefully selecting substituents, researchers can design inhibitors that are highly selective for one target over others. In the development of PDE5 inhibitors from a related quinolinone scaffold, structural modifications led to a compound with over 1125-fold selectivity for PDE5A over other PDE subtypes. nih.gov

Improving Pharmacokinetic Properties : Modifications are made to improve oral bioavailability, metabolic stability, and solubility. nih.govacs.org For example, introducing a chlorine atom near a metabolic hotspot like a phenolic hydroxyl group can sterically hinder metabolic enzymes, thereby improving the compound's stability. nih.govsemanticscholar.org In another case, the discovery of a novel cocrystal form of a dihydroisoquinoline derivative led to superior solubility, making it more suitable for clinical development. acs.org

The following table summarizes SAR findings from a study on isoquinoline derivatives against neuroendocrine prostate cancer, illustrating the impact of substitutions.

Compound ModificationPositionSubstituent ChangeImpact on ActivityReference
Removal of substituents6 and 7Methoxy (B1213986) groups removedDecreased activity nih.gov
Introduction of bulky groups6Ethoxy replaced with propoxy or isopropoxySignificantly reduced activity nih.gov
Introduction of electron-withdrawing groups6 or 7Carboxyl group addedSignificantly decreased activity nih.govsemanticscholar.org
Removal of key functional groupPhenyl at C4Hydroxyl group removedSignificantly decreased activity nih.gov

Application as a Building Block in Complex Molecule Synthesis

Beyond the direct therapeutic potential of its derivatives, this compound serves as a valuable and versatile building block, or synthon, for the synthesis of more complex molecules. nih.govresearchgate.net Its pre-built bicyclic structure provides a rigid and well-defined starting point for constructing elaborate chemical architectures.

Several synthetic strategies utilize this or closely related precursors:

Multi-component Reactions : The 3,4-dihydroisoquinolin-1(2H)-one core is readily synthesized via robust methods like the Castagnoli-Cushman reaction, which combines a homophthalic anhydride (B1165640) with an imine. nih.govnih.gov This method allows for the introduction of diversity at multiple positions in a single step, facilitating the rapid generation of compound libraries.

Derivatization : Commercially available precursors like 5-hydroxy-1(2H)-isoquinolinone can be subjected to sequences of reactions, such as reduction followed by O-alkylation and amination, to produce a wide range of target molecules. researchgate.net

Scaffold for Further Annulation : The core structure can be used as a foundation upon which additional rings are built, leading to complex polycyclic systems with unique biological properties.

The utility of this compound as a synthetic intermediate makes it a cornerstone in medicinal chemistry programs aimed at discovering next-generation therapeutics. nih.govalfa-chemistry.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions or modifications of the isoquinolinone core. For example, the Bischler-Napieralski reaction is a common method for constructing the tetrahydroisoquinoline scaffold, followed by hydroxylation at the 5-position . Reaction conditions such as solvent polarity (e.g., ethanol or chloroform), temperature, and catalysts (e.g., NaOH) significantly impact yield and purity. Evidence from synthesis protocols shows that optimizing stoichiometry and using anhydrous Na₂SO₄ for drying improves reproducibility .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and ring saturation. For instance, methylene protons in the dihydroisoquinoline ring appear as triplets in the δ 2.5–3.5 ppm range .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, with mass tolerance typically set to ≤5 ppm .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in studies of substituted analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses of substituted derivatives?

  • Methodology :

  • Continuous Flow Synthesis : Reduces side reactions by maintaining precise temperature and mixing conditions, as seen in advanced synthetic routes for oxadiazole-containing analogs .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can enhance regioselectivity during hydroxylation or alkylation steps .
  • Statistical Design of Experiments (DoE) : Use ANOVA to identify critical variables (e.g., solvent, temperature) affecting yield. For example, Fisher’s least-significant difference test at 95% confidence intervals helps validate reproducibility .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. neuroprotective effects) be systematically addressed?

  • Methodology :

  • Bioactivity Profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity and cell viability assays for neuroprotection) under standardized conditions. For instance, analogs with bulky substituents (e.g., benzyl groups) showed enhanced antimicrobial activity but reduced blood-brain barrier penetration .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using computational tools (e.g., molecular docking) and in vitro models. Hydroxyl groups at the 5-position may enhance hydrogen bonding with microbial targets while reducing metabolic stability .

Q. What strategies are effective for introducing electron-withdrawing or bulky substituents to modulate bioactivity?

  • Methodology :

  • Electrophilic Aromatic Substitution : Use nitration or sulfonation to introduce electron-withdrawing groups at the 6- or 7-positions, followed by reduction or hydrolysis .
  • Mitsunobu Reaction : Install bulky groups (e.g., naphthyl or furanyl) via alcohol intermediates, as demonstrated in derivatives with improved antitumor activity .
  • Protecting Group Strategies : Temporary protection of the hydroxyl group (e.g., acetyl or tert-butyldimethylsilyl) prevents undesired side reactions during alkylation .

Data Analysis and Validation

Q. How should researchers handle discrepancies in NMR or HRMS data across studies?

  • Methodology :

  • Cross-Validation : Compare data with structurally similar compounds in public databases (e.g., PubChem). For example, the IUPAC name and InChIKey for this compound (InChIKey: OJFDXKROTLNGGX-UHFFFAOYSA-N) should match across sources .
  • Isotopic Purity Checks : Use HRMS to rule out isotopic interference, especially for halogenated derivatives (e.g., 6-chloro analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.